H-DL-Asp-DL-Ser-DL-Phe-DL-Val-Gly-DL-Leu-DL-Nle-NH2
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Overview
Description
The compound H-DL-Asp-DL-Ser-DL-Phe-DL-Val-Gly-DL-Leu-DL-Nle-NH2 is a synthetic peptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Ser-DL-Phe-DL-Val-Gly-DL-Leu-DL-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput techniques to produce large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
H-DL-Asp-DL-Ser-DL-Phe-DL-Val-Gly-DL-Leu-DL-Nle-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Amino acid residues within the peptide can be substituted using specific reagents to modify its structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: N,N’-Diisopropylcarbodiimide (DIC) and HOBt for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of such bonds.
Scientific Research Applications
H-DL-Asp-DL-Ser-DL-Phe-DL-Val-Gly-DL-Leu-DL-Nle-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-Asp-DL-Ser-DL-Phe-DL-Val-Gly-DL-Leu-DL-Nle-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
H-DL-Asp-DL-Ser-DL-Phe-DL-Val-Gly-DL-Leu-DL-Nle-NH2: can be compared to other synthetic peptides with similar sequences, such as .
This compound: is unique due to the presence of the non-natural amino acid norleucine (Nle), which can confer specific properties and stability to the peptide.
Uniqueness
The inclusion of norleucine (Nle) in This compound distinguishes it from other peptides, potentially enhancing its stability and resistance to enzymatic degradation. This makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMRFLAHRMRHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N8O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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